molecular formula C14H8NaO7S+ B1664778 Alizarin Red S CAS No. 130-22-3

Alizarin Red S

Cat. No. B1664778
CAS RN: 130-22-3
M. Wt: 343.27 g/mol
InChI Key: HFVAFDPGUJEFBQ-UHFFFAOYSA-M
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Description

Alizarin Red S is a water-soluble sodium salt of Alizarin sulfonic acid with a chemical formula of C14H7NaO7S . It is an anthraquinone derivative used to identify calcium in tissue sections . In the presence of calcium, Alizarin Red S binds to the calcium to form a Lake pigment that is orange to red in color .


Molecular Structure Analysis

Alizarin Red S forms complexes with various elements. For instance, Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The study aimed to analyze the effect of mole ratio and pH on the resulting complex structure .


Chemical Reactions Analysis

Alizarin Red S has been used for the quantitative determination of Al3+ ion based on chromophoric Alizarin Red S (ARS). ARS reagent was used as an organic chelator for Al3+ ion to form ARS–Al(iii) complex .


Physical And Chemical Properties Analysis

Alizarin Red S is a sulfonated, water-soluble derivative of alizarin . It shows strong absorption and low fluorescence . Its solubility in water is a crucial factor for biological applications .

Mechanism of Action

Target of Action

Alizarin Red S (ARS) is primarily used to stain calcium deposits in tissues . It is a water-soluble sodium salt of Alizarin sulfonic acid . The primary targets of ARS are the calcium ions present in the mineralized matrix of bone and cartilage tissues .

Mode of Action

ARS interacts with its targets, the calcium ions, by forming a chelate . This chelation results in the formation of an orange-red complex known as a Lake pigment . This interaction allows ARS to effectively stain areas of calcium deposition, making it a valuable tool for visualizing mineralized structures in histological studies .

Biochemical Pathways

The key pathways and enzymes involved in ARS degradation include the glutathione metabolic pathway and enzymes such as Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 . These enzymes play a crucial role in the degradation of ARS, with most of the genes encoding these enzymes being upregulated under ARS conditions .

Pharmacokinetics

It is known that ars is water-soluble, which may influence its bioavailability and distribution within the body .

Result of Action

The result of ARS action is the staining of calcium deposits in tissues, which appear as orange-red structures under microscopic examination . This staining allows for the visualization and localization of calcium deposits, aiding in the diagnosis of conditions related to abnormal calcium deposition .

Action Environment

The action of ARS can be influenced by environmental factors such as the dielectric constant of the medium . Changes in the dielectric constant can affect the fluorescence spectra of ARS . Additionally, the concentration of ARS in the staining solution can impact the staining intensity and efficacy . Therefore, careful optimization of the staining protocol is necessary to ensure accurate and reliable results .

Safety and Hazards

Alizarin Red S can cause skin and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust or fumes, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAFDPGUJEFBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-61-4 (Parent)
Record name Sodium alizarinesulfonate
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DSSTOX Substance ID

DTXSID6052744
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt
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Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Sodium alizarinesulfonate
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Product Name

Alizarin Red S

CAS RN

130-22-3
Record name Sodium alizarinesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, sodium salt (1:1)
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 9,10-dihydro-3,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate monohydrate
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Record name SODIUM ALIZARINESULFONATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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